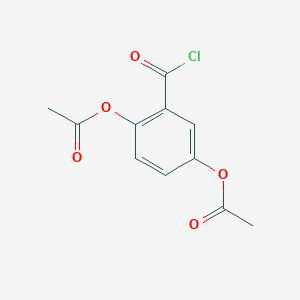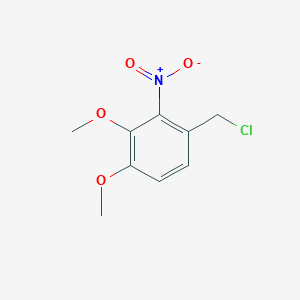
1-(Chloromethyl)-3,4-dimethoxy-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3,4-dimethoxy-2-nitrobenzene is an organic compound with a benzene ring substituted with a chloromethyl group, two methoxy groups, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-3,4-dimethoxy-2-nitrobenzene typically involves the chloromethylation of 3,4-dimethoxy-2-nitrobenzene. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons attack the aldehyde, followed by rearomatization of the aromatic ring, and the benzyl alcohol formed is quickly converted to the chloride under the reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as crystallization and distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-3,4-dimethoxy-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.
Scientific Research Applications
1-(Chloromethyl)-3,4-dimethoxy-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs and bioactive compounds.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3,4-dimethoxy-2-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive towards nucleophiles, facilitating substitution reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring and can undergo reduction to form amino derivatives . The methoxy groups can be oxidized under strong conditions, further modifying the compound’s properties .
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-4-methoxy-2-nitrobenzene: Similar structure but with one methoxy group.
1-(Chloromethyl)-3,4-dimethoxybenzene: Lacks the nitro group.
1-(Chloromethyl)-2-nitrobenzene: Lacks the methoxy groups.
Uniqueness
The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
CAS No. |
43027-36-7 |
|---|---|
Molecular Formula |
C9H10ClNO4 |
Molecular Weight |
231.63 g/mol |
IUPAC Name |
1-(chloromethyl)-3,4-dimethoxy-2-nitrobenzene |
InChI |
InChI=1S/C9H10ClNO4/c1-14-7-4-3-6(5-10)8(11(12)13)9(7)15-2/h3-4H,5H2,1-2H3 |
InChI Key |
IFPZJQQFZHJEJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCl)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



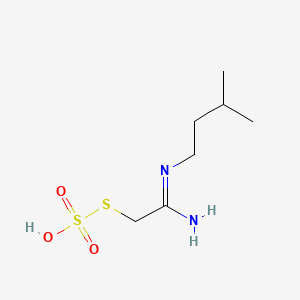
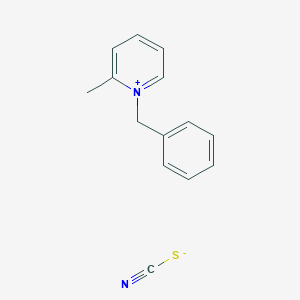
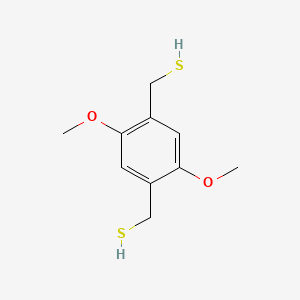


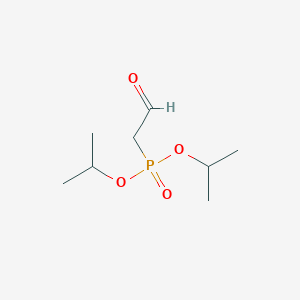
![2-[Di(prop-2-en-1-yl)carbamoyl]benzoic acid](/img/structure/B14671985.png)




